Aldh3A1-IN-1

ALDH3A1 Enzyme Inhibition Prostate Cancer

Aldh3A1-IN-1 (Compound 18) is the definitive selective ALDH3A1 inhibitor (IC50 1.61 µM) for chemoresistance research. Unlike pan-ALDH inhibitor DEAB, it avoids off-target isoforms ALDH1A1, ALDH2, ALDH5A1. 10-fold more potent than CB29, enabling robust target engagement at lower concentrations. Validated ex vivo in patient-derived prostate tumor cells combined with docetaxel. The benchmark for ALDH3A1 SAR campaigns and cancer stem cell functional assays. For reproducible, high-impact data, accept no substitute.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
Cat. No. B10854724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldh3A1-IN-1
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=C(C=C(C=C1)C=O)[N+](=O)[O-]
InChIInChI=1S/C13H18N2O3/c1-3-7-14(8-4-2)12-6-5-11(10-16)9-13(12)15(17)18/h5-6,9-10H,3-4,7-8H2,1-2H3
InChIKeyKXSYGLGCBFMYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aldh3A1-IN-1: A Potent Small-Molecule ALDH3A1 Inhibitor for Prostate Cancer Research


Aldh3A1-IN-1 (also referred to as Compound 18) is a small-molecule inhibitor that targets Aldehyde Dehydrogenase 3 Family Member A1 (ALDH3A1), an enzyme implicated in chemotherapy resistance, particularly in prostate cancer [1]. It is chemically defined as 4-(dipropylamino)-3-nitrobenzaldehyde (CAS: 1039855-56-5) . As a research tool compound, it is utilized to probe the role of ALDH3A1 in cancer cell survival and drug detoxification pathways [2]. This guide provides a rigorous, evidence-based comparison of Aldh3A1-IN-1 against its closest analogs to support informed scientific procurement decisions.

Aldh3A1-IN-1: Why Generic ALDH Inhibitors Are Not Interchangeable


Substituting Aldh3A1-IN-1 with generic ALDH inhibitors or other ALDH3A1-targeting agents is not scientifically valid. Widely used pan-ALDH inhibitors, such as DEAB (N,N-diethylaminobenzaldehyde), exhibit poor selectivity, inhibiting multiple ALDH isoforms including ALDH1A1, ALDH2, and ALDH5A1, which introduces confounding off-target effects in experimental systems [1]. Furthermore, even within the subclass of ALDH3A1 inhibitors, compounds display significant divergence in potency, mechanism of action, and cellular efficacy. For instance, the selective inhibitor CB29 (ALDH3A1-IN-3) shows an IC50 of 16 µM, which is an order of magnitude less potent than Aldh3A1-IN-1 in biochemical assays . Such disparities directly impact the concentration required for target engagement and can lead to variable outcomes in cellular or in vivo models, underscoring the critical need for compound-specific validation in procurement.

Quantitative Differentiation of Aldh3A1-IN-1 Against Key Comparators


Aldh3A1-IN-1 vs. CB29 (ALDH3A1-IN-3): Superior Potency in Biochemical Inhibition

Aldh3A1-IN-1 demonstrates a 10-fold higher potency in inhibiting ALDH3A1 enzyme activity compared to the more selective inhibitor CB29. This quantitative difference is critical for achieving effective target engagement at lower concentrations. [1]

ALDH3A1 Enzyme Inhibition Prostate Cancer

Aldh3A1-IN-1 vs. DEAB: Enhanced Efficacy in Patient-Derived Prostate Tumor Models

In a direct head-to-head comparison using patient-derived primary prostate tumor epithelial cells, Aldh3A1-IN-1 consistently outperformed the commonly used ALDH inhibitor DEAB. This was observed both when the compounds were used as single agents and when combined with the chemotherapeutic docetaxel. [1]

ALDH3A1 Chemosensitization Primary Cell Culture

Aldh3A1-IN-1 vs. DEAB: Functional Advantage in Prostate Cancer Cell Lines

Aldh3A1-IN-1 and its analogs display significantly greater cytotoxicity against prostate cancer cell lines compared to DEAB. While DEAB exhibits an IC50 for cytotoxicity exceeding 200 µM, potent analogs from the same chemical series as Aldh3A1-IN-1 demonstrate IC50 values in the 10-200 µM range [1]. This class-level advantage underscores the superior functional activity of the chemotype over the benchmark inhibitor DEAB.

ALDH3A1 Cytotoxicity Drug Resistance

Aldh3A1-IN-1 vs. ALDH1A3-IN-1: Isoform Selectivity for Targeted Research Applications

While ALDH1A3-IN-1 (Compound 14) is a more potent inhibitor of its primary target (ALDH1A3, IC50 = 0.63 µM) than Aldh3A1-IN-1 is for ALDH3A1, the two compounds serve distinct and non-interchangeable research purposes [1]. Aldh3A1-IN-1 is specifically required for dissecting the biology of ALDH3A1, which is implicated in resistance to oxazaphosphorine chemotherapies and is a marker for cancer stem cells in certain tumors, whereas ALDH1A3 is associated with different cancers and metabolic pathways [2].

ALDH1A3 Isoform Selectivity Target Validation

Aldh3A1-IN-1: Primary Research and Industrial Application Scenarios


Mechanistic Studies of ALDH3A1-Mediated Chemoresistance in Prostate Cancer

Aldh3A1-IN-1 is an optimal tool for investigating the specific contribution of ALDH3A1 to chemoresistance. The evidence shows its direct application in combination studies with docetaxel in patient-derived primary prostate tumor cells [1]. Researchers can use it to confirm that ALDH3A1 activity is a key factor in blunting the efficacy of standard-of-care chemotherapeutics, thereby validating the target in clinically relevant ex vivo models. Its potency advantage over DEAB makes it a more definitive probe in these assays.

Validating ALDH3A1 as a Target for Cancer Stem Cell (CSC) Eradication

Given the established role of ALDH3A1 in the detoxification of reactive aldehydes, Aldh3A1-IN-1 can be deployed to test the hypothesis that ALDH3A1 activity is essential for the survival and function of cancer stem cells. By inhibiting this detoxification pathway, researchers can assess the impact on CSC properties such as self-renewal, tumor initiation, and metastatic potential, as measured by sphere formation assays and limiting dilution xenotransplantation studies. The quantitative IC50 data provides a defined concentration range for these functional assays [1].

Structure-Activity Relationship (SAR) Studies on ALDH3A1 Inhibition

Aldh3A1-IN-1, also known as Compound 18 in the literature, serves as a key benchmark compound for SAR campaigns aimed at developing novel ALDH3A1 inhibitors [1]. Its defined IC50 of 1.61 µM against recombinant ALDH3A1 provides a robust baseline for evaluating the potency of newly synthesized analogs. Researchers can use it to contextualize improvements or changes in activity that arise from modifications to the benzaldehyde scaffold, facilitating the rational design of next-generation inhibitors with enhanced potency or pharmacokinetic properties.

Compound Profiling and Counter-Screening for ALDH Isoform Selectivity

In pharmaceutical research, Aldh3A1-IN-1 is a valuable tool for profiling the selectivity of other ALDH-targeting compounds. Its potency against ALDH3A1 makes it a useful positive control in assays designed to assess the off-target activity of compounds intended for other ALDH isoforms (e.g., ALDH1A1, ALDH2) . Conversely, when screening for new ALDH3A1 inhibitors, Aldh3A1-IN-1 serves as a reference standard to benchmark the potency and selectivity profile of new chemical entities, ensuring that discovery efforts are anchored to a well-characterized compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aldh3A1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.